Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride
Overview
Description
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride is a chemical compound with a complex structure. It belongs to the class of pyridinium salts, which are widely encountered in natural products and bioactive pharmaceuticals. This specific compound combines a pyridinium core with a trimethoxysilyl group and a dimethylamino substituent. The chloride ion balances the charge, resulting in a stable salt form.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have access to specific papers, I can provide a general overview. Researchers typically start with commercially available starting materials, including pyridine derivatives, trimethoxysilanes, and dimethylamine. The reaction sequence may include silylation, quaternization, and purification steps. Detailed synthetic routes can be found in relevant literature.
Molecular Structure Analysis
The molecular structure of Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride consists of the following components:
- A pyridinium ring (with nitrogen as the central atom).
- A trimethoxysilyl group attached to the pyridinium ring via a propyl linker.
- A dimethylamino substituent on the pyridinium ring.
- A chloride counterion.
The arrangement of these components influences the compound’s reactivity, stability, and biological properties.
Chemical Reactions Analysis
The compound can participate in various chemical reactions:
- Hydrolysis : The trimethoxysilyl group can undergo hydrolysis in aqueous conditions, releasing silanol groups.
- Substitution Reactions : The chloride ion can be displaced by other nucleophiles, leading to functionalized derivatives.
- Base-Catalyzed Reactions : The dimethylamino group may participate in base-catalyzed transformations.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility depends on the solvent due to the trimethoxysilyl group. It may dissolve in polar organic solvents.
- Melting Point : Experimental data on the melting point would provide insights into its solid-state behavior.
- Stability : Stability under different conditions (temperature, pH, light) is crucial for practical applications.
Safety And Hazards
Safety considerations include:
- Toxicity : Assess the toxicity profile, especially if used in biological systems.
- Handling : Proper handling procedures due to potential reactivity.
- Storage : Store away from moisture and incompatible materials.
Future Directions
Future research should focus on:
- Biological Activity : Investigate potential antimicrobial, anticancer, or other pharmacological effects.
- Materials Science : Explore applications in materials, such as coatings or functionalized surfaces.
- Green Chemistry : Develop sustainable synthetic routes.
Remember that this analysis is based on general knowledge, and specific details may vary. For precise information, consult relevant scientific literature1.
properties
IUPAC Name |
N,N-dimethyl-1-(3-trimethoxysilylpropyl)pyridin-1-ium-4-amine;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O3Si.ClH/c1-14(2)13-7-10-15(11-8-13)9-6-12-19(16-3,17-4)18-5;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKNJMXYHFJDP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCC[Si](OC)(OC)OC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455969 | |
Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
CAS RN |
143054-85-7 | |
Record name | Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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